molecular formula C22H29NO3 B1496378 (1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one CAS No. 67753-29-1

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

Cat. No.: B1496378
CAS No.: 67753-29-1
M. Wt: 355.5 g/mol
InChI Key: XPWGUPWFWBKZLG-BHDDXSALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one, also known by its CAS number 67753-29-1, is a chemical compound with the molecular formula C22H29NO3 and a molecular weight of 355.5 g/mol. This compound is utilized in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is utilized in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

    Dexamethasone: A corticosteroid used for its anti-inflammatory and immunosuppressant effects.

    Tranexamic acid: An antifibrinolytic agent used to prevent excessive bleeding.

This compound is unique due to its specific molecular structure and the particular applications it is used for in scientific research.

Properties

CAS No.

67753-29-1

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO3/c1-26-18-6-5-16-11-20-22(25)8-7-17(24)13-21(22,19(16)12-18)9-10-23(20)14-15-3-2-4-15/h5-6,12,15,20,25H,2-4,7-11,13-14H2,1H3/t20-,21+,22+/m0/s1

InChI Key

XPWGUPWFWBKZLG-BHDDXSALSA-N

SMILES

COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1

Isomeric SMILES

COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1

Canonical SMILES

COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC(=O)CC4)O)C=C1

Origin of Product

United States

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